VMAT2 Binding Affinity: (2S,3S,11bR)-DTBZ Is a Low-Affinity Isomer vs. the High-Affinity (2R,3R,11bR)-(+)-α-DTBZ
The VMAT2 binding affinity of (2S,3S,11bR)-DTBZ (the parent alcohol of the D-Val ester) is dramatically lower than that of the therapeutically active (2R,3R,11bR)-(+)-α-DTBZ isomer. In the comprehensive 2011 Yao et al. study of all eight DTBZ stereoisomers, the (2R,3R,11bR) configuration conferred the greatest VMAT2 affinity (Ki = 3.96 nM), while the (3R,11bR) configuration was identified as the key pharmacophoric element [1]. Independent assays report (2S,3S,11bR)-DTBZ Ki values of 593 nM and 23.7 μM [2], representing a 150-fold to ~6,000-fold affinity deficit compared with the high-affinity isomer.
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | (2S,3S,11bR)-DTBZ: Ki = 593 nM (TargetMol) ; Ki = 23.7 μM (Paek review citing Yao et al.) [2]; Ki = 2.2 μM for (−)-α-DTBZ (Kilbourn et al., rat striatum) [3]. |
| Comparator Or Baseline | (2R,3R,11bR)-(+)-α-DTBZ: Ki = 3.96 nM (Yao et al.) [1]; Ki = 0.97 ± 0.48 nM (Kilbourn et al., rat striatum) [3]; Valbenazine active metabolite (NBI-98782): Ki = 1.4–3 nM [4]. |
| Quantified Difference | Approximately 150-fold (593 nM vs. 3.96 nM) to ~6,000-fold (23.7 μM vs. 3.96 nM) lower affinity for VMAT2. |
| Conditions | In vitro VMAT2 radioligand displacement assay using [³H]-DTBZ in rat or human brain homogenates [1][3]. |
Why This Matters
The large affinity differential means that (2S,3S,11bR)-DTBZ cannot substitute for the high-affinity isomer in pharmacological studies; its value lies instead in serving as a well-characterized low-affinity reference standard for analytical method selectivity validation.
- [1] Yao, Z.; Wei, X.; Wu, X.; Katz, J. L.; Kopajtic, T.; Greig, N. H.; Sun, H. Preparation and Evaluation of Tetrabenazine Enantiomers and All Eight Stereoisomers of Dihydrotetrabenazine as VMAT2 Inhibitors. Eur. J. Med. Chem. 2011, 46 (5), 1841–1848. View Source
- [2] Paek, S. M. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. Molecules 2020, 25 (5), 1175. View Source
- [3] Kilbourn, M.; Lee, L.; Vander Borght, T.; Jewett, D.; Frey, K. Binding of α-Dihydrotetrabenazine to the Vesicular Monoamine Transporter Is Stereospecific. Eur. J. Pharmacol. 1995, 278 (3), 249–252. View Source
- [4] FDA INGREZZA (Valbenazine) Prescribing Information; [+]-α-HTBZ binds human VMAT2 with Ki ~3 nM. View Source
